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Introduction:

Trimethylaluminum (TMA), with the chemical formula Al₂(CH₃)₆, is a pyrophoric, colorless

liquid organoaluminum compound.[1] In the field of photovoltaics, high-purity TMA is a critical

precursor material, primarily utilized for the deposition of thin aluminum oxide (Al₂O₃) films.[1]

[2][3] These Al₂O₃ layers play a crucial role in enhancing the efficiency and stability of various

solar cell technologies, most notably crystalline silicon (c-Si) and perovskite solar cells. The

primary method for depositing these films from TMA is Atomic Layer Deposition (ALD), a

technique that allows for monolayer-by-monolayer growth, resulting in highly conformal,

pinhole-free films with precise thickness control.[4][5]

The key function of the Al₂O₃ layer is to provide excellent surface passivation on silicon wafers,

particularly on p-type silicon.[1][6] This passivation is achieved through two mechanisms:

chemical passivation, which reduces the density of interface defects (dangling bonds), and

field-effect passivation, which is caused by a high density of fixed negative charges (Qf) within

the Al₂O₃ layer that repels minority charge carriers (electrons in p-type Si) from the surface.[6]

By minimizing surface recombination, these passivation layers lead to significant improvements

in solar cell open-circuit voltage (Voc) and overall power conversion efficiency (PCE).

Special "solar grade" TMA has been developed as a cost-effective alternative to the ultra-pure

semiconductor grade, without compromising the quality of surface passivation for photovoltaic
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applications.[7][8]

Application 1: Surface Passivation of Crystalline
Silicon Solar Cells
The most prominent application of TMA in photovoltaics is as a precursor for depositing Al₂O₃

passivation layers on crystalline silicon wafers, a key feature in modern high-efficiency cell

architectures like Passivated Emitter and Rear Contact (PERC) solar cells.[6]

Experimental Protocol: Al₂O₃ Deposition via Thermal
Atomic Layer Deposition (ALD)
This protocol describes the deposition of a thin Al₂O₃ passivation layer on a p-type

monocrystalline silicon wafer using thermal ALD with TMA and water (H₂O) as precursors.

1. Substrate Preparation:

Start with a p-type Czochralski (Cz) or Float-Zone (FZ) silicon wafer.

Perform a standard RCA (Radio Corporation of America) clean or an equivalent cleaning

procedure to remove organic and inorganic surface contaminants.

Conclude with a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 60

seconds) to remove the native oxide layer and create a hydrogen-terminated silicon surface

(H-Si).

Immediately transfer the cleaned, H-terminated wafer into the ALD reactor's load lock to

prevent re-oxidation.

2. ALD Process Parameters:

Precursors: Trimethylaluminum (TMA) and Deionized (DI) Water (H₂O).

Deposition Temperature: Set the reactor chamber temperature to 200-250°C.

ALD Cycle Sequence (One Cycle):
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TMA Pulse: Introduce TMA vapor into the chamber for a duration of 0.06 seconds. The
TMA molecules will chemisorb onto the wafer surface.
Inert Gas Purge 1: Purge the chamber with an inert gas (e.g., high-purity Nitrogen, N₂) for
10 seconds to remove any unreacted TMA and methane (CH₄) byproduct.
H₂O Pulse: Introduce H₂O vapor into the chamber. The water molecules will react with the
surface-bound methyl groups, forming Al-OH bonds and releasing methane.
Inert Gas Purge 2: Purge the chamber with N₂ again to remove unreacted water vapor and
byproducts.

Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The

growth rate is typically around 1 Å (0.1 nm) per cycle. For a target thickness of 10-15 nm,

100-150 cycles are required.[4]

3. Post-Deposition Annealing:

After deposition, the wafer must be annealed to activate the passivation properties of the

Al₂O₃ film.

Transfer the wafer to a tube furnace or a rapid thermal annealing (RTA) system.

Anneal at 400°C in an N₂ or O₂-containing atmosphere.[6][9] An O₂ atmosphere can lead to

the best chemical passivation.[9]

The annealing step helps to restructure the Si/Al₂O₃ interface, form a thin interfacial SiOₓ

layer, and maximize the negative fixed charge density.[9]

Data Presentation: Performance Enhancement
The application of an ALD-deposited Al₂O₃ layer significantly improves the electronic quality of

the silicon surface.
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Parameter
Before Passivation
(Typical)

After Al₂O₃
Passivation &
Annealing

Reference

Effective Carrier

Lifetime (τ_eff)
< 100 µs > 2000 µs [6]

Surface

Recombination

Velocity (S_eff)

> 1000 cm/s < 3 cm/s [7]

Fixed Charge Density

(Q_f)
N/A -5.2 x 10¹² cm⁻²

Interface Defect

Density (D_it)
High ~3 x 10¹¹ cm⁻²eV⁻¹

Implied Open-Circuit

Voltage (iVoc)
< 650 mV > 700 mV [6]

PERC Solar Cell

Efficiency
(Baseline)

Achieved up to

21.54%
[6]

Workflow Diagram
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Workflow for Al₂O₃ surface passivation using thermal ALD.
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Application 2: Aluminum Doping Precursor for Local
Back Surface Field (BSF)
In certain advanced cell concepts, the Al₂O₃ layer deposited from TMA can serve a dual

purpose: passivation and as a source of aluminum atoms for creating a local p+ doped region,

known as a Back Surface Field (BSF).[10] This is typically achieved through a laser-based

process.

Experimental Protocol: Laser Doping from Al₂O₃
This protocol outlines the formation of a local p+ BSF on a p-type silicon wafer using an Al₂O₃

layer as the dopant source. This process is often used in Passivated Emitter, Rear Locally

diffused (PERL) cell designs.

1. Passivation Stack Deposition:

Deposit a thin (e.g., 10 nm) Al₂O₃ layer on the rear surface of a p-type silicon wafer using the

ALD protocol described in Application 1.[10]

Deposit a capping layer, such as silicon nitride (SiNₓ) or silicon oxide (SiOₓ), on top of the

Al₂O₃ using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[10] This layer acts as

an anti-reflection coating and protects the Al₂O₃.

2. Laser Processing:

Use a high-intensity pulsed laser (e.g., a picosecond laser) to pattern the rear surface.

The laser is focused through the capping and Al₂O₃ layers. The high energy of the laser

simultaneously ablates the dielectric layers in a localized spot and melts a small volume of

the underlying silicon.[10]

During this brief molten phase, aluminum atoms from the Al₂O₃ layer are incorporated into

the silicon.[10]

As the silicon re-solidifies, it forms a localized, heavily p-doped (p+) region, creating the local

BSF.
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3. Metallization:

After laser processing, a metal contact (e.g., screen-printed aluminum or plated

nickel/copper) is deposited over the rear surface, making contact with the silicon only at the

laser-opened points.

Data Presentation: Doping and Cell Performance
This laser-doping technique allows for the creation of high-quality local BSFs while maintaining

excellent passivation between the contacts.

Parameter Description Achieved Value Reference

Al₂O₃ Layer Thickness

Thickness of the

aluminum source

layer.

10 nm [10]

Local BSF Sheet

Resistance

Indicates the doping

level of the p+ region.
~15 Ω/sq [10]

p-PERL Cell Efficiency

Final device

performance using

this technique.

Up to 20.7% on 6-inch

Cz-Si
[10]

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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